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Compound of Interest

Compound Name:
4-Bromo-1-methylpyridin-2(1H)-

one

Cat. No.: B1291616 Get Quote

Disclaimer: As of December 2025, a comprehensive, publicly available experimental dataset for

the ¹H and ¹³C NMR spectra of 4-Bromo-1-methylpyridin-2(1H)-one could not be located in

surveyed scientific literature and spectral databases. This guide provides a detailed framework

for the acquisition and interpretation of this data, including predicted spectral information based

on established principles of nuclear magnetic resonance spectroscopy. The provided protocols

and data tables are intended to serve as a reference for researchers actively engaged in the

synthesis and characterization of this molecule.

Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-Bromo-1-
methylpyridin-2(1H)-one. These predictions are derived from the analysis of its chemical

structure and the known effects of substituents on chemical shifts in similar heterocyclic

systems.

Table 1: Predicted ¹H NMR Data for 4-Bromo-1-methylpyridin-2(1H)-one
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Integration

H-3 6.5 - 6.7 Doublet (d) 2-3 1H

H-5 7.4 - 7.6
Doublet of

doublets (dd)
7-8, 2-3 1H

H-6 7.2 - 7.4 Doublet (d) 7-8 1H

N-CH₃ 3.5 - 3.7 Singlet (s) N/A 3H

Table 2: Predicted ¹³C NMR Data for 4-Bromo-1-methylpyridin-2(1H)-one

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 (C=O) 160 - 165

C-3 115 - 120

C-4 (C-Br) 105 - 110

C-5 140 - 145

C-6 120 - 125

N-CH₃ 35 - 40

Experimental Protocols
A detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for

the accurate structural elucidation of 4-Bromo-1-methylpyridin-2(1H)-one.

Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of high-purity 4-Bromo-1-methylpyridin-
2(1H)-one.
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Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.

Chloroform-d (CDCl₃) is a common choice, though other solvents such as dimethyl sulfoxide-

d₆ (DMSO-d₆) or acetone-d₆ may be used depending on solubility. The choice of solvent will

influence the chemical shifts.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the solvent. TMS provides a reference signal at 0 ppm.

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Filtration (if necessary): If any particulate matter is present, filter the solution through a small

plug of glass wool into the NMR tube to prevent magnetic field distortions.

NMR Spectrometer Setup and Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for optimal resolution and sensitivity.

Tuning and Matching: Tune and match the NMR probe to the frequencies of ¹H and ¹³C.

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable

magnetic field.

Shimming: Shim the magnetic field to achieve homogeneity and improve spectral resolution.

This can be performed manually or using an automated routine.

¹H NMR Acquisition:

Use a standard single-pulse experiment.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

Set appropriate spectral width and acquisition time.

¹³C NMR Acquisition:
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Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets

for each carbon.

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural

abundance of the ¹³C isotope and the quaternary carbons.

Consider using advanced techniques like DEPT (Distortionless Enhancement by

Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ groups.

Data Processing
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to

convert the time-domain data into the frequency domain.

Phasing: Manually or automatically phase the spectra to ensure all peaks are in the

absorptive mode.

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

Referencing: Reference the spectra to the internal standard (TMS at 0 ppm) or the residual

solvent peak.

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of

the different types of protons.

Visualizations
The following diagrams illustrate the structural and procedural aspects of the NMR analysis of

4-Bromo-1-methylpyridin-2(1H)-one.

Caption: Chemical structure and predicted NMR assignments.
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General NMR Experimental Workflow
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Caption: Workflow for NMR data acquisition and analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-1-methylpyridin-
2(1H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291616#h-nmr-and-c-nmr-data-for-4-bromo-1-
methylpyridin-2-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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